N-(2,6-Dimethylphenyl)-1,1-dimethyl-1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silanamine
Description
Its name suggests a silanamine derivative with a cyclopentadienyl ligand system, likely studied in organometallic or materials chemistry contexts. Such compounds often serve as ligands in catalysis or precursors for silicon-based polymers .
Properties
Molecular Formula |
C19H29NSi |
|---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
N-[dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C19H29NSi/c1-12-10-9-11-13(2)18(12)20-21(7,8)19-16(5)14(3)15(4)17(19)6/h9-11,19-20H,1-8H3 |
InChI Key |
WLBDUTVDXMZNOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N[Si](C)(C)C2C(=C(C(=C2C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
No direct comparisons can be made due to the absence of relevant data in the evidence. Below is a generalized framework for how such comparisons might be structured if data were available:
Hypothetical Data Table (Example)
Key Limitations:
focuses on the SHELX software suite for crystallography, which is unrelated to the compound’s chemical properties or comparisons .
Critical Analysis of Evidence
- Relevance of SHELX (): The software is widely used for small-molecule crystallography and could theoretically refine the target compound’s structure.
Recommendations for Future Research
To address the knowledge gaps:
Consult specialized databases (e.g., SciFinder, Reaxys) for synthetic protocols, spectroscopic data, and applications of the silanamine derivative.
Investigate structurally related cyclopentadienyl-silanamine complexes, such as those with varying substituents on the aromatic or cyclopentadienyl groups.
Use SHELX or similar tools (as noted in ) to analyze crystallographic data if available.
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